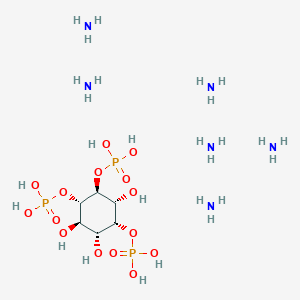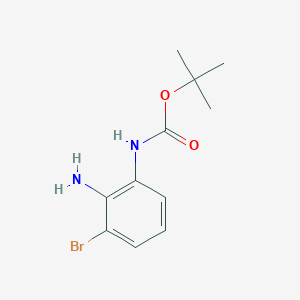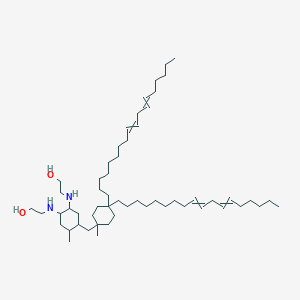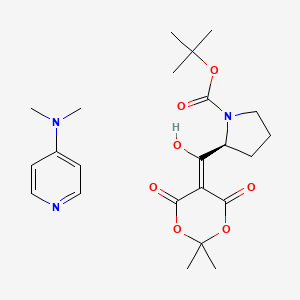
N,N-Bis-(diphenylphosphanylmethyl)-2-aminopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis-(diphenylphosphanylmethyl)-2-aminopyridine is an organic compound that serves as a ligand in coordination chemistry. It is known for its ability to form stable complexes with transition metals, making it valuable in various catalytic processes. The compound is characterized by the presence of a pyridine ring substituted with bis(diphenylphosphino)methyl groups, which contribute to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis-(diphenylphosphanylmethyl)-2-aminopyridine typically involves the reaction of 2,6-dichloropyridine with diphenylphosphine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by diphenylphosphino groups. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis-(diphenylphosphanylmethyl)-2-aminopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products are often used as intermediates in further chemical synthesis or as ligands in coordination chemistry .
Aplicaciones Científicas De Investigación
N,N-Bis-(diphenylphosphanylmethyl)-2-aminopyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which N,N-Bis-(diphenylphosphanylmethyl)-2-aminopyridine exerts its effects is primarily through its ability to coordinate with metal ions. The phosphine groups donate electron density to the metal center, stabilizing the metal-ligand complex and facilitating various catalytic processes. The pyridine ring also contributes to the overall stability and reactivity of the complex .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(diphenylphosphino)pyridine: Similar in structure but lacks the bis(methyl)amino substitution.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A chiral diphosphine ligand widely used in asymmetric synthesis.
2-Aminopyridine: An organic compound used in the production of various drugs.
Uniqueness
N,N-Bis-(diphenylphosphanylmethyl)-2-aminopyridine is unique due to its specific substitution pattern, which enhances its ability to form stable and reactive metal complexes. This makes it particularly valuable in catalytic applications where high stability and reactivity are required .
Propiedades
Fórmula molecular |
C31H28N2P2 |
|---|---|
Peso molecular |
490.5 g/mol |
Nombre IUPAC |
N,N-bis(diphenylphosphanylmethyl)pyridin-2-amine |
InChI |
InChI=1S/C31H28N2P2/c1-5-15-27(16-6-1)34(28-17-7-2-8-18-28)25-33(31-23-13-14-24-32-31)26-35(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-24H,25-26H2 |
Clave InChI |
ZXIWFXGTKWRBNF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(CN(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=N4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Olean-12-eno[2,3-c][1,2,5]oxadiazol-28-oic acid phenylmethyl ester](/img/structure/B1516755.png)



![(17S)-17-Methyl-17-[(2R)-6-methylheptan-2-yl]-15,16-dihydrocyclopenta[a]phenanthrene](/img/structure/B1516760.png)
![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-(1H-indol-2-YL)-acetic acid](/img/structure/B1516761.png)
![(2S,4R)-1-azabicyclo[2.2.1]heptan-2-amine](/img/structure/B1516763.png)




![(+/-)-1-[(3R*,4R*)-1-(Cyclooctylmethyl)-3-(hydroxymethyl)-4-piperidinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B1516778.png)
![tert-butyl 2-((1R,5S,6S)-3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl)acetate](/img/structure/B1516783.png)

